molecular formula C9H6F5NO2 B554718 (R)-2-Amino-3-(perfluorophenyl)propanoic acid CAS No. 40332-58-9

(R)-2-Amino-3-(perfluorophenyl)propanoic acid

Cat. No.: B554718
CAS No.: 40332-58-9
M. Wt: 255.14 g/mol
InChI Key: YYTDJPUFAVPHQA-GSVOUGTGSA-N
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Description

®-2-Amino-3-(perfluorophenyl)propanoic acid is a synthetic compound characterized by the presence of a perfluorinated aromatic ring attached to an amino acid backbone. This compound is of interest due to its unique chemical properties, which include high thermal stability and resistance to chemical degradation. These properties make it a valuable subject of study in various scientific fields, including chemistry, biology, and materials science.

Mechanism of Action

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of ®-2-Amino-3-(perfluorophenyl)propanoic acid are as follows :

    The compound has high gastrointestinal absorption. The compound is BBB permeant, meaning it can cross the blood-brain barrier. The compound is not a substrate for P-glycoprotein and does not inhibit cytochrome P450 enzymes (CYP1A2, CYP2C19, CYP2C9, CYP2D6, CYP3A4). Information on the excretion of the compound is not available.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-3-(perfluorophenyl)propanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as perfluorobenzene and a suitable amino acid derivative.

    Fluorination: The aromatic ring is perfluorinated using a fluorinating agent such as sulfur tetrafluoride (SF4) or cobalt trifluoride (CoF3) under controlled conditions.

    Amino Acid Coupling: The perfluorinated aromatic compound is then coupled with an amino acid derivative using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a base such as triethylamine (TEA).

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain ®-2-Amino-3-(perfluorophenyl)propanoic acid in high purity.

Industrial Production Methods

Industrial production of ®-2-Amino-3-(perfluorophenyl)propanoic acid may involve large-scale fluorination and coupling processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for purification and quality control is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

®-2-Amino-3-(perfluorophenyl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions with reagents such as halogens or nitrating agents to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

®-2-Amino-3-(perfluorophenyl)propanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers with unique properties.

    Biology: Studied for its potential as a bioactive compound with applications in drug discovery and development.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of high-performance materials, such as coatings and adhesives, due to its thermal stability and chemical resistance.

Comparison with Similar Compounds

Similar Compounds

  • Perfluorooctanoic acid (PFOA)
  • Perfluorooctane sulfonic acid (PFOS)
  • Perfluorononanoic acid (PFNA)
  • Perfluorohexane sulfonic acid (PFHxS)

Uniqueness

®-2-Amino-3-(perfluorophenyl)propanoic acid is unique due to its specific structure, which combines a perfluorinated aromatic ring with an amino acid backbone. This combination imparts distinct chemical and physical properties, such as enhanced thermal stability and resistance to chemical degradation, making it valuable for specialized applications in research and industry.

Properties

IUPAC Name

(2R)-2-amino-3-(2,3,4,5,6-pentafluorophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F5NO2/c10-4-2(1-3(15)9(16)17)5(11)7(13)8(14)6(4)12/h3H,1,15H2,(H,16,17)/t3-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYTDJPUFAVPHQA-GSVOUGTGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1=C(C(=C(C(=C1F)F)F)F)F)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(C1=C(C(=C(C(=C1F)F)F)F)F)[C@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40332-58-9
Record name Pentafluorophenylalanine, D-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040332589
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PENTAFLUOROPHENYLALANINE, D-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/05KD6AHA6F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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